molecular formula C13H17NO B14248825 3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine CAS No. 259186-02-2

3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine

Cat. No.: B14248825
CAS No.: 259186-02-2
M. Wt: 203.28 g/mol
InChI Key: ULIAHEPWLLQDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine is a compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The methoxy group and the tetrahydro structure add unique properties to this compound, making it of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. It is known to function as an antineuroinflammatory agent by modulating specific signaling pathways in the nervous system . The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine apart is its unique biphenyl structure combined with the methoxy and tetrahydro groups. This combination imparts distinct chemical and biological properties, making it a compound of significant interest in various research domains.

Properties

CAS No.

259186-02-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-cyclohex-2-en-1-yl-6-methoxyaniline

InChI

InChI=1S/C13H17NO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h3,5-6,8-10H,2,4,7,14H2,1H3

InChI Key

ULIAHEPWLLQDEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N)C2CCCC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.